

In-Depth Technical Guide to 1-Bromo-3,5-diiodobenzene

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Compound of Interest

Compound Name: 1-Bromo-3,5-diiodobenzene

Cat. No.: B120974

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties and a detailed synthesis protocol for **1-Bromo-3,5-diiodobenzene**, a key intermediate in organic synthesis.

Core Molecular Data

1-Bromo-3,5-diiodobenzene is a halogenated aromatic compound with the chemical formula $C_6H_3BrI_2$. Its molecular structure is foundational for the development of more complex molecules in medicinal chemistry and materials science.

Molecular Weight Breakdown

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below details the contribution of each element to the total molecular weight of **1-Bromo-3,5-diiodobenzene**.

Element	Symbol	Atomic Weight (g/mol)	Count	Total Contribution (g/mol)
Carbon	C	12.011	6	72.066
Hydrogen	H	1.008	3	3.024
Bromine	Br	79.904	1	79.904
Iodine	I	126.904	2	253.808
Total	408.802			

The experimentally determined and commonly cited molecular weight is 408.8 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

Synthesis of 1-Bromo-3,5-diiodobenzene: An Experimental Protocol

The following is a representative multi-step synthesis protocol for **1-Bromo-3,5-diiodobenzene**, adapted from established methods for analogous halogenated benzenes. This synthesis involves the protection of an aniline derivative, followed by sequential halogenation and subsequent deamination.

Materials and Reagents

- Aniline
- Acetic Anhydride
- Glacial Acetic Acid
- Bromine
- Iodine Monochloride
- Sodium Bisulfite (saturated solution)
- Hydrochloric Acid (concentrated)

- Ethanol
- Sodium Nitrite
- Diethyl Ether
- Magnesium Sulfate
- Methanol

Step-by-Step Procedure

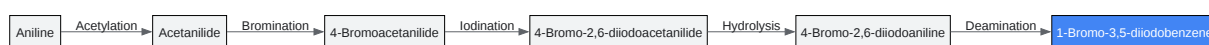
- Acetylation of Aniline:
 - In a round-bottom flask, dissolve aniline in glacial acetic acid.
 - Slowly add acetic anhydride to the solution while stirring.
 - Heat the mixture under reflux for 1 hour.
 - Pour the cooled reaction mixture into ice-water to precipitate the acetanilide.
 - Collect the solid by vacuum filtration and wash with cold water.
- Bromination of Acetanilide:
 - Dissolve the dried acetanilide in glacial acetic acid.
 - Slowly add a solution of bromine in glacial acetic acid dropwise while stirring.
 - Continue stirring for 30 minutes after the addition is complete.
 - Pour the reaction mixture into water to precipitate the 4-bromoacetanilide.
 - Collect the product by vacuum filtration and wash with water.
- Iodination of 4-Bromoacetanilide:
 - Suspend the 4-bromoacetanilide in a mixture of glacial acetic acid and water.

- Add iodine monochloride solution dropwise to the stirred suspension.
- Heat the mixture to approximately 90°C until the dark purple color disappears, adding saturated sodium bisulfite solution if necessary to decolorize.
- Cool the mixture in an ice bath to precipitate the 4-bromo-2,6-diiodoacetanilide.
- Collect the solid by vacuum filtration and wash with cold 33% acetic acid, followed by cold water.
- Hydrolysis of 4-Bromo-2,6-diiodoacetanilide:
 - Combine the 4-bromo-2,6-diiodoacetanilide with ethanol and concentrated hydrochloric acid.
 - Heat the mixture under reflux for 1 hour to hydrolyze the amide.
 - Cool the reaction mixture and pour it over ice to precipitate the 4-bromo-2,6-diiodoaniline hydrochloride.
 - Neutralize with a base (e.g., sodium hydroxide solution) to obtain the free aniline.
 - Collect the solid by vacuum filtration and wash with water.
- Deamination of 4-Bromo-2,6-diiodoaniline:
 - Dissolve the 4-bromo-2,6-diiodoaniline in absolute ethanol.
 - Add concentrated sulfuric acid dropwise while stirring in an ice bath.
 - Add powdered sodium nitrite in portions, keeping the temperature below 5°C.
 - Allow the reaction to warm to room temperature and then heat gently to complete the deamination.
 - Pour the reaction mixture into water and extract the product with diethyl ether.
 - Wash the ether extract with water and dry over magnesium sulfate.

- Evaporate the diethyl ether to obtain the crude **1-Bromo-3,5-diiodobenzene**.
- Purification:
 - Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure **1-Bromo-3,5-diiodobenzene**.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis of **1-Bromo-3,5-diiodobenzene** from aniline.



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Caption: Synthetic pathway for **1-Bromo-3,5-diiodobenzene**.

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